Cas no 1439900-09-0 (1-CYCLOBUTYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXYLIC ACID)

1-CYCLOBUTYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXYLIC ACID Chemical and Physical Properties
Names and Identifiers
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- 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 1-CYCLOBUTYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXYLIC ACID
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- Inchi: 1S/C10H11NO3/c12-9-8(10(13)14)5-2-6-11(9)7-3-1-4-7/h2,5-7H,1,3-4H2,(H,13,14)
- InChI Key: QXCQOGBBDXKUQT-UHFFFAOYSA-N
- SMILES: C1(=O)N(C2CCC2)C=CC=C1C(O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
1-CYCLOBUTYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXYLIC ACID Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-695328-10.0g |
1-cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
1439900-09-0 | 95% | 10g |
$4299.0 | 2023-05-29 | |
Enamine | EN300-695328-2.5g |
1-cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
1439900-09-0 | 95% | 2.5g |
$1959.0 | 2023-05-29 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ9051-100MG |
1-cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
1439900-09-0 | 95% | 100MG |
¥ 1,366.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ9051-250MG |
1-cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
1439900-09-0 | 95% | 250MG |
¥ 2,191.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ9051-1G |
1-cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
1439900-09-0 | 95% | 1g |
¥ 5,464.00 | 2023-03-31 | |
Aaron | AR01BOBD-50mg |
1-CYCLOBUTYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXYLIC ACID |
1439900-09-0 | 95% | 50mg |
$344.00 | 2025-03-30 | |
1PlusChem | 1P01BO31-500mg |
1-CYCLOBUTYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXYLIC ACID |
1439900-09-0 | 95% | 500mg |
$902.00 | 2025-03-19 | |
1PlusChem | 1P01BO31-1g |
1-CYCLOBUTYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXYLIC ACID |
1439900-09-0 | 95% | 1g |
$1145.00 | 2025-03-19 | |
1PlusChem | 1P01BO31-2.5g |
1-CYCLOBUTYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXYLIC ACID |
1439900-09-0 | 95% | 2.5g |
$2014.00 | 2024-06-20 | |
A2B Chem LLC | AW23245-5g |
1-Cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
1439900-09-0 | 95% | 5g |
$3321.00 | 2024-04-20 |
1-CYCLOBUTYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXYLIC ACID Related Literature
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E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
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2. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
Additional information on 1-CYCLOBUTYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXYLIC ACID
Introduction to 1-CYCLOBUTYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXYLIC ACID (CAS No. 1439900-09-0)
1-CYCLOBUTYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXYLIC ACID, identified by the Chemical Abstracts Service Number (CAS No.) 1439900-09-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound features a cyclobutyl substituent attached to a pyridine ring, which is further functionalized with a carbonyl group and a carboxylic acid moiety. The unique structural configuration of this molecule imparts distinct chemical properties that make it a valuable scaffold for the development of novel therapeutic agents.
The structure of 1-CYCLOBUTYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXYLIC ACID encompasses a rigid cyclobutyl ring that enhances the stability of the molecule while allowing for conformational flexibility. The presence of the oxo group (C=O) and the carboxylic acid group (-COOH) introduces both electrophilic and nucleophilic sites, respectively, facilitating diverse chemical transformations. These features make it an attractive building block for synthetic chemists aiming to develop complex drug molecules.
In recent years, there has been growing interest in heterocyclic compounds as pharmacophores due to their prevalence in biologically active natural products and synthetic drugs. The pyridine core, in particular, is a cornerstone in medicinal chemistry, with numerous examples of pyridine derivatives exhibiting potent pharmacological activity. The incorporation of a cyclobutyl group into the pyridine framework can modulate electronic properties, lipophilicity, and metabolic stability, thereby fine-tuning the biological activity of the resulting compounds.
One of the most compelling aspects of 1-CYCLOBUTYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXYLIC ACID is its potential as a precursor for designing molecules with specific biological targets. For instance, modifications at the 3-carboxylic acid position can introduce charged or polar functionalities that enhance binding affinity to biological receptors. Similarly, the oxo group can serve as a site for further derivatization, enabling the creation of molecules with tailored physicochemical properties.
Recent advancements in computational chemistry and structure-based drug design have further highlighted the importance of such heterocyclic scaffolds. Molecular modeling studies suggest that compounds derived from 1-CYCLOBUTYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXYLIC ACID may interact effectively with various protein targets, including enzymes and receptors involved in metabolic pathways, inflammation, and cancer. These insights have spurred interest in exploring its derivatives as candidates for treating a range of diseases.
The synthesis of 1-CYCLOBUTYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXYLIC ACID presents both challenges and opportunities for synthetic chemists. Traditional approaches often involve multi-step sequences that require careful optimization to achieve high yields and purity. However, recent methodologies have leveraged transition metal catalysis and asymmetric synthesis to streamline these processes. Such innovations not only improve efficiency but also allow for greater control over stereochemistry, which is critical for biological activity.
In the context of drug discovery, 1-CYCLOBUTYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXYLIC ACID derivatives have been explored for their potential therapeutic effects. Preliminary studies indicate that certain analogs may exhibit inhibitory activity against enzymes implicated in neurodegenerative disorders. Additionally, modifications designed to enhance oral bioavailability have shown promise in preclinical models. These findings underscore the compound’s versatility as a pharmacological tool.
The pharmacokinetic profile of molecules based on this scaffold is another area of active investigation. Factors such as solubility, metabolic stability, and distribution play crucial roles in determining clinical efficacy. By leveraging structural modifications guided by pharmacokinetic principles, researchers aim to develop compounds that exhibit optimal absorption, distribution, metabolism, excretion (ADME) properties.
As research continues to uncover new biological functions and therapeutic applications, the demand for high-quality starting materials like 1-CYCLOBUTYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXYLIC ACID is expected to grow. Manufacturers specializing in fine chemicals are responding to this need by enhancing production capabilities and ensuring stringent quality control measures are in place.
The future directions for this compound include exploring its role in targeted drug delivery systems and combination therapies. By integrating it into advanced formulations or pairing it with other bioactive molecules, researchers may unlock new treatment strategies with improved outcomes for patients.
In conclusion, 1-CYCLOBUTYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXYLIC ACID (CAS No. 1439900-09-0) represents a promising scaffold with diverse applications in pharmaceutical research and development. Its unique structural features offer opportunities for designing novel therapeutics targeting various diseases while adhering to modern drug discovery principles.
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